molecular formula C15H17BrN2O3 B13401511 (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide

Cat. No.: B13401511
M. Wt: 353.21 g/mol
InChI Key: MMAGBLTXSIXDLZ-UHFFFAOYSA-N
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Description

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide is a synthetic organic compound that belongs to the class of chromenyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a chromenyl moiety linked to a pyrrolidine carboxamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenyl Moiety: This step involves the cyclization of suitable precursors to form the chromenyl ring system.

    Introduction of the Pyrrolidine Group: The chromenyl intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired carboxamide linkage.

    Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety may be susceptible to oxidation under certain conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule, potentially converting them to alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chromenyl ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: Investigating its effects on cellular processes and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenyl moiety could play a role in binding to specific sites, while the pyrrolidine group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrochloride: A similar compound with a different counterion.

    ®-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide: The enantiomer of the compound .

    N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide: The free base form without the hydrobromide salt.

Uniqueness

The uniqueness of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGBLTXSIXDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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